molecular formula C7H11ClO3 B13933462 Isopropyl 3-chloro-2-oxobutanoate

Isopropyl 3-chloro-2-oxobutanoate

Cat. No.: B13933462
M. Wt: 178.61 g/mol
InChI Key: MITNHDILEJEOOS-UHFFFAOYSA-N
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Description

Isopropyl 3-chloro-2-oxobutanoate is an organic compound with the molecular formula C7H11ClO3. It is a chlorinated ester that is often used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a chloro and an oxo group, making it a valuable building block in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 3-chloro-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The process typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the alkylation process.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 3-chloro-2-oxobutanoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can replace the chloro group under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products

    Substitution: Formation of substituted esters.

    Reduction: Formation of isopropyl 3-hydroxy-2-oxobutanoate.

    Hydrolysis: Formation of 3-chloro-2-oxobutanoic acid.

Scientific Research Applications

Isopropyl 3-chloro-2-oxobutanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl 3-chloro-2-oxobutanoate involves its reactivity as an electrophile due to the presence of the chloro group. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The oxo group also plays a crucial role in its reactivity, allowing for reduction and hydrolysis reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 3-chloro-2-oxobutanoate is unique due to the presence of the isopropyl group, which can influence its reactivity and steric properties compared to its ethyl and methyl analogs. This makes it a valuable intermediate in specific synthetic applications where the isopropyl group is desired.

Properties

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

propan-2-yl 3-chloro-2-oxobutanoate

InChI

InChI=1S/C7H11ClO3/c1-4(2)11-7(10)6(9)5(3)8/h4-5H,1-3H3

InChI Key

MITNHDILEJEOOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)C(C)Cl

Origin of Product

United States

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